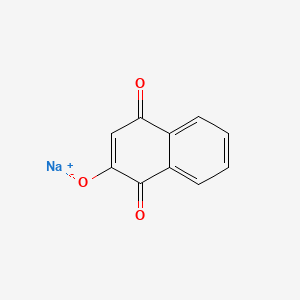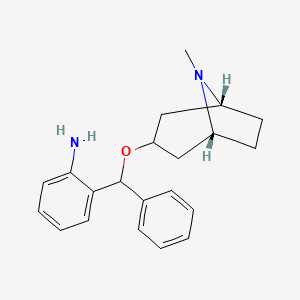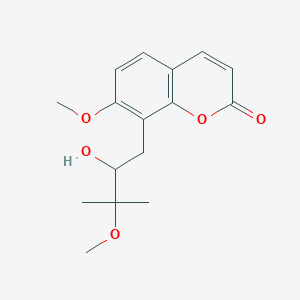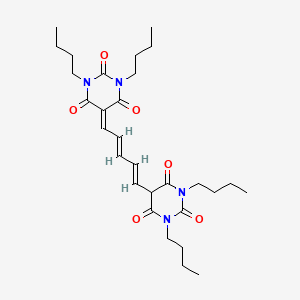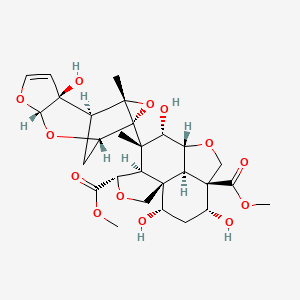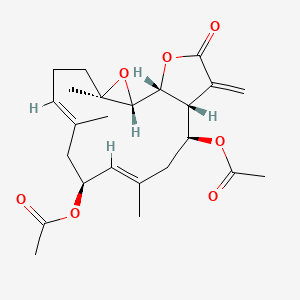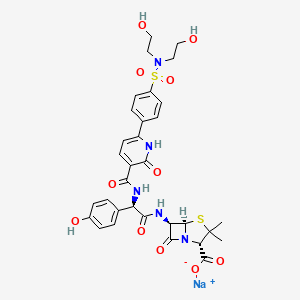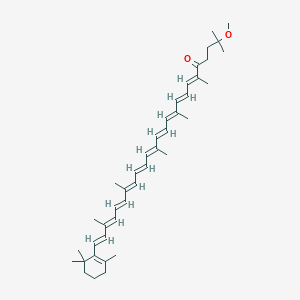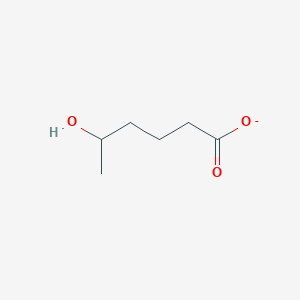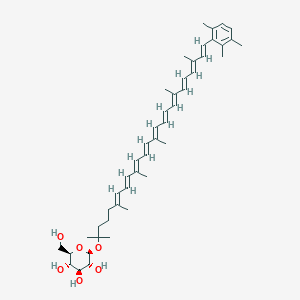
Hydroxychlorobactene glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxychlorobactene glucoside is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Agricultural Applications
Defense and Attraction Mechanisms in Plants : Glucosinolates, including hydroxychlorobactene glucoside, play a crucial role in plant defense mechanisms. They act as defense compounds against herbivores and pathogens and serve as attractants for certain beneficial organisms. The breakdown products of glucosinolates, such as isothiocyanates, thiocyanates, and nitriles, have diverse biological activities (Halkier & Gershenzon, 2006).
Antibacterial Properties in Agriculture : Hydroxychlorobactene glucoside's hydrolysis products have demonstrated antibacterial effects against various plant pathogenic micro-organisms, providing potential applications in agricultural biocontrol (Aires et al., 2009).
Cancer Chemopreventive Attributes : These compounds have garnered significant attention due to their potential cancer chemopreventive attributes. The diverse glucosinolates present in numerous edible species are being explored for their therapeutic and prophylactic properties, especially as anti-cancer agents (Fahey, Zalcmann, & Talalay, 2001).
Industrial and Medicinal Applications
Biodegradable Surfactants : Hydroxychlorobactene glucoside derivatives like alkyl-glucosides and alkyl-polyglucosides are valuable as new-generation biodegradable surfactants with good emulsifying and wetting properties. They are used in the cosmetic and pharmaceutical industries, notably for their role in stimulating nasal absorption of various drugs (Ojha et al., 2013).
Antioxidant Properties : Glucosamine hydrochloride, a derivative, has been shown to protect erythrocytes against free radical-induced damage, indicating its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).
Enhancing Flavor and Stability in Food Processing : The effects of high hydrostatic pressure on strawberry flavor compounds and the enzyme β-glucosidase, a related enzyme to those acting on glucosides, have been investigated to improve food flavor and stability during processing (Zabetakis et al., 2000).
Molecular Imaging in Cancer Detection : Glucosamine has been proposed as an agent with a safe profile to detect cancer using the chemical exchange saturation transfer (CEST) MRI technique. This development hints at the potential use of hydroxychlorobactene glucoside derivatives in molecular imaging and the detection of metabolically active tumors (Rivlin & Navon, 2020).
Role in Dental Pain Management : D-glucosamine hydrochloride has been observed to have a significant pain relief effect in treating dental pain, suggesting its potential use in managing pulpalgia (Kaida et al., 2014).
Eigenschaften
Produktname |
Hydroxychlorobactene glucoside |
|---|---|
Molekularformel |
C46H64O6 |
Molekulargewicht |
713 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H64O6/c1-32(17-11-12-18-33(2)20-15-24-36(5)26-29-40-38(7)28-27-37(6)39(40)8)19-13-21-34(3)22-14-23-35(4)25-16-30-46(9,10)52-45-44(50)43(49)42(48)41(31-47)51-45/h11-15,17-24,26-29,41-45,47-50H,16,25,30-31H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,32-17+,33-18+,34-21+,35-23+,36-24+/t41-,42-,43+,44-,45+/m1/s1 |
InChI-Schlüssel |
GYOAOIUWKMSJGW-SAGFKILGSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



